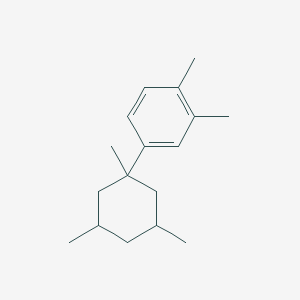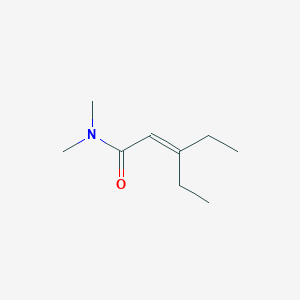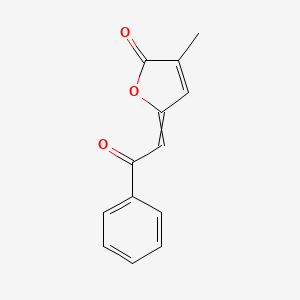
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenylsulfanyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the trideca-7,11-dien backbone.
Introduction of phenylsulfanyl groups: Phenylsulfanyl groups are introduced through nucleophilic substitution reactions, often using thiophenol as a reagent.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, halogenated compounds.
Major Products
Applications De Recherche Scientifique
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Propriétés
Numéro CAS |
833480-05-0 |
|---|---|
Formule moléculaire |
C27H36OS2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
8,12-dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol |
InChI |
InChI=1S/C27H36OS2/c1-5-13-26(28)27(29-24-16-8-6-9-17-24,30-25-18-10-7-11-19-25)21-20-23(4)15-12-14-22(2)3/h6-11,14,16-20,26,28H,5,12-13,15,21H2,1-4H3 |
Clé InChI |
CYTZMNMYDROREY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC=C(C)CCC=C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloropyrido[3,4-c][1,5]naphthyridine](/img/structure/B14185383.png)

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
![N-[Ethoxy(phenyl)phosphoryl]-L-serine](/img/structure/B14185400.png)
![2-{(2S)-2-[(Prop-2-en-1-yl)amino]pent-4-en-2-yl}phenol](/img/structure/B14185404.png)


![(2S,3S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-ol](/img/structure/B14185423.png)
![4-(2-Hydroxy-3-{4-[(5-phenylpentyl)sulfanyl]phenoxy}propoxy)benzoic acid](/img/structure/B14185426.png)




